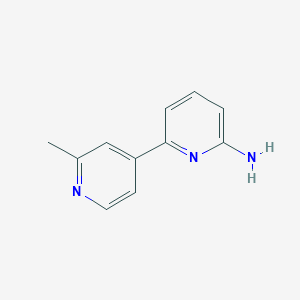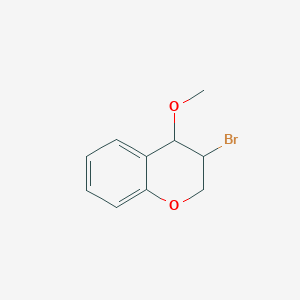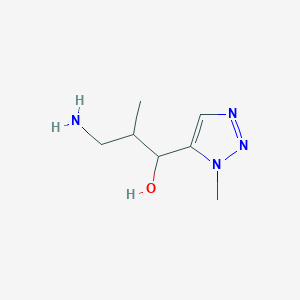
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol: is a complex organic compound with the following structural formula:
CH3−CH(NH2)−CH(CH3)−OH
This compound contains an amino group (NH₂), a methyl group (CH₃), and a triazole ring (1H-1,2,3-triazol-5-yl)
Méthodes De Préparation
Synthetic Routes:
One synthetic route to prepare this compound involves the reaction of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone with ammonia. The reaction proceeds via nucleophilic addition of ammonia to the ketone, followed by reduction of the resulting imine. The overall process yields 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol .
Reaction Conditions:
- Reactant: 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone
- Reagent: Ammonia (NH₃)
- Catalyst: Acidic or basic conditions
- Product: this compound
Industrial Production Methods:
The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced derivatives.
Substitution: Substitution reactions may occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Major Products:
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Amines or reduced forms.
- Substitution: Alkylated or substituted derivatives.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: It serves as a building block for more complex molecules.
Biology: It may be used in drug discovery or as a probe for biological studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action is context-dependent. the amino group and triazole ring suggest potential interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
While there are related compounds, the unique combination of an amino group, a methyl group, and a triazole ring sets 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol apart.
For further exploration, consider investigating related indole derivatives, which share some structural features . These compounds collectively contribute to the rich landscape of chemical diversity and biological activity.
Propriétés
Formule moléculaire |
C7H14N4O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-10-11(6)2/h4-5,7,12H,3,8H2,1-2H3 |
Clé InChI |
ZCQQTYCEWKDLEK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CN=NN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


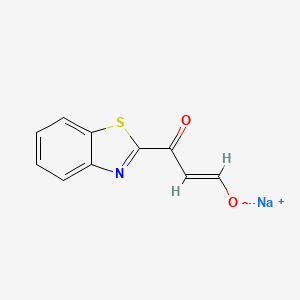

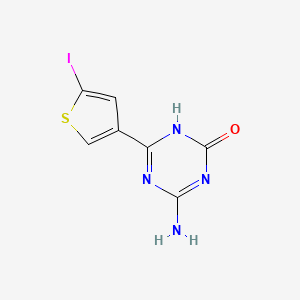


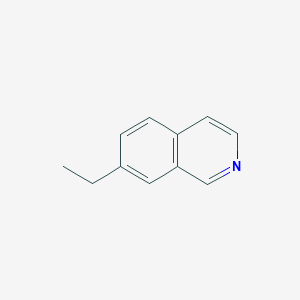
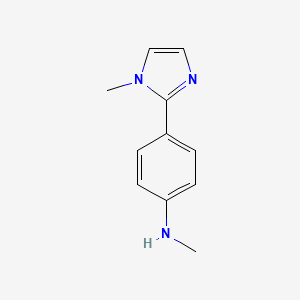
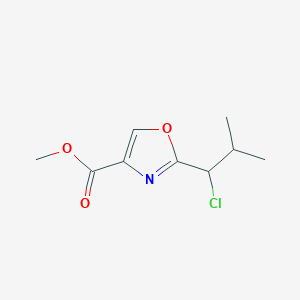

![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
